

Toxicological Assessment of 4-Oxo Ticlopidine-d4: A Framework for Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxo Ticlopidine-d4

Cat. No.: B12431744

[Get Quote](#)

Disclaimer: There is currently no publicly available toxicological data for **4-Oxo Ticlopidine-d4**. This document provides a comprehensive framework for its toxicological assessment, based on the known profile of the parent compound, Ticlopidine, and established regulatory guidelines for the safety testing of drug metabolites.

Executive Summary

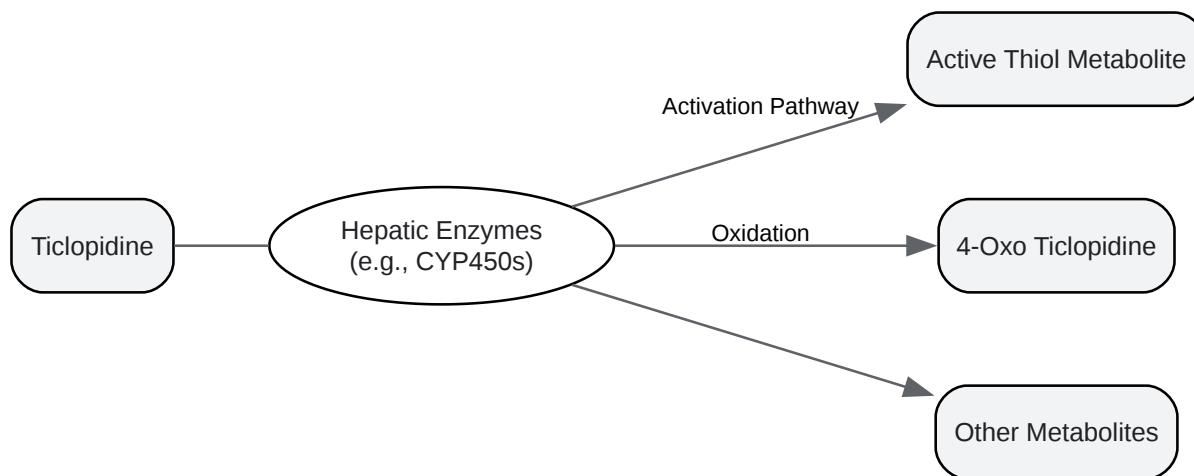
This technical guide outlines a proposed strategy for the comprehensive toxicological assessment of **4-Oxo Ticlopidine-d4**, a deuterated metabolite of the antiplatelet agent Ticlopidine. Due to the absence of direct safety data for this metabolite, this guide draws upon the well-documented toxicological profile of Ticlopidine, which includes risks of hematotoxicity and hepatotoxicity. The proposed assessment encompasses a tiered approach, beginning with in silico and in vitro analyses and progressing to targeted in vivo studies, as warranted. This framework is designed for researchers, scientists, and drug development professionals to ensure a thorough evaluation of the potential risks associated with **4-Oxo Ticlopidine-d4**.

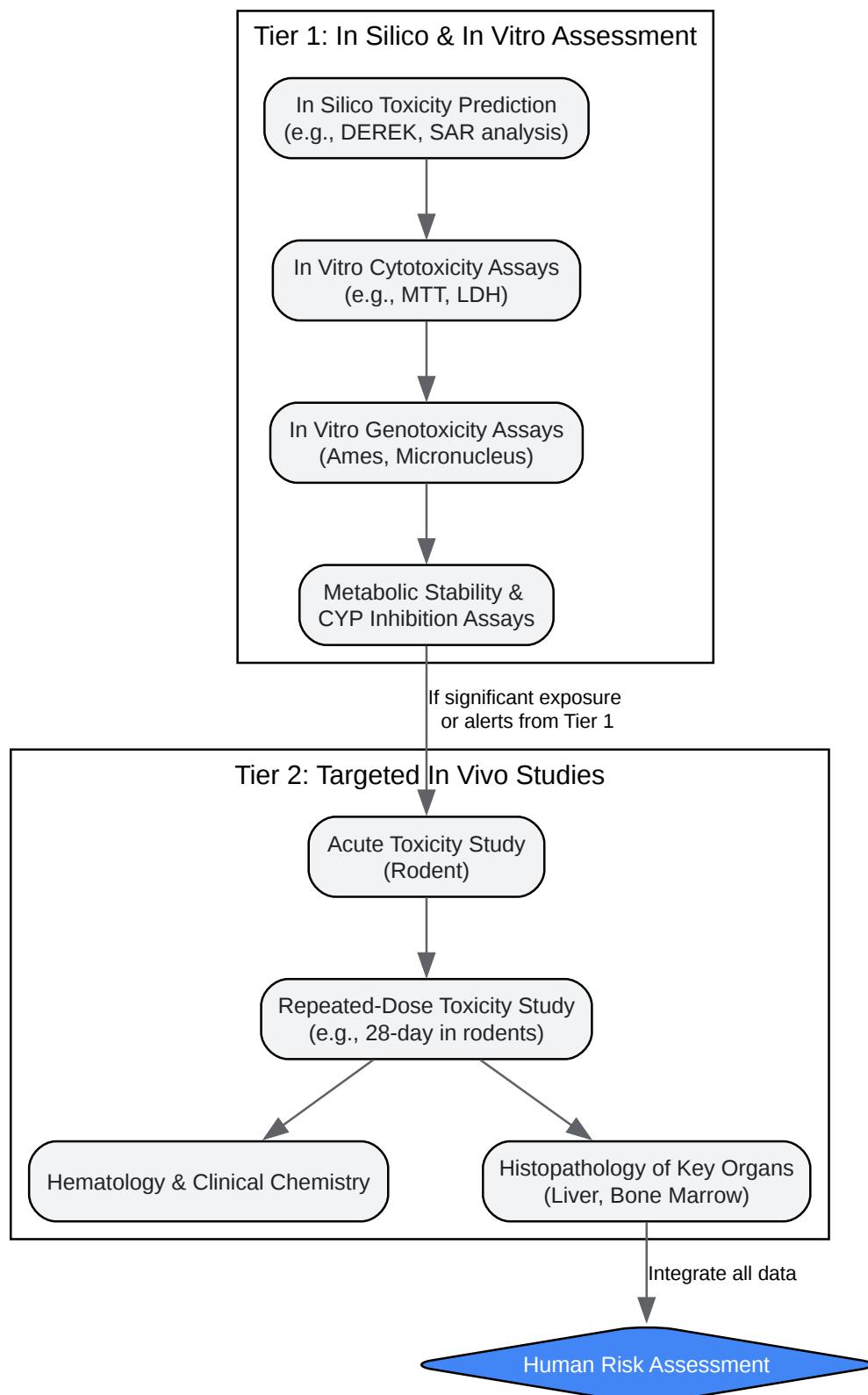
Introduction to Ticlopidine and its Metabolism

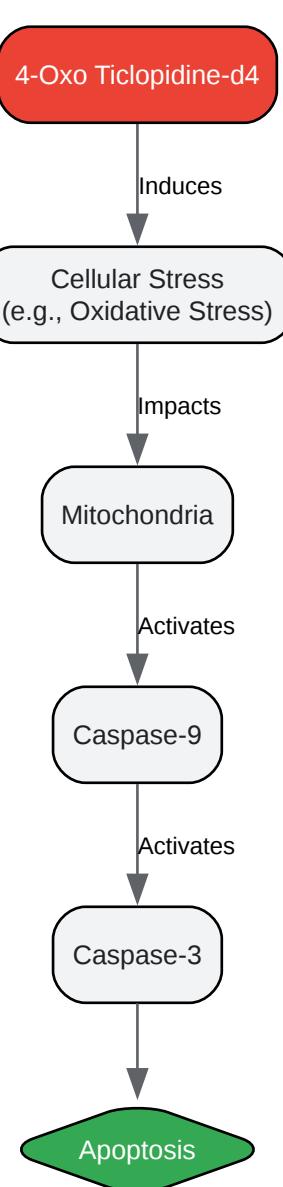
Ticlopidine is a thienopyridine antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation. It is a prodrug that requires hepatic metabolism to form its active metabolite. Ticlopidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2B6[1]. This biotransformation leads to the formation of numerous metabolites, including 4-Oxo Ticlopidine.

Metabolic Pathway of Ticlopidine

The metabolic conversion of Ticlopidine is complex. While the primary focus of many studies has been on the formation of the active metabolite, other pathways, including oxidation of the ticlopidine ring, are also significant. The formation of 4-Oxo Ticlopidine is a result of such oxidative metabolism.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Toxicological Assessment of 4-Oxo Ticlopidine-d4: A Framework for Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12431744#toxicological-assessment-of-4-oxo-ticlopidine-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com